3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Descripción general
Descripción
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as NPSB-517, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and contributes to their growth and metastasis.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many solid tumors and contributes to their growth and metastasis by regulating the pH of the tumor microenvironment. Inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which impairs tumor growth and metastasis.
Biochemical and Physiological Effects:
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to have potent and selective inhibitory activity against CA IX, with an IC50 value of 4.5 nM. The compound has also been shown to be selective against other carbonic anhydrase isoforms, with little or no inhibitory activity against CA I, II, IV, VII, and XII. In vivo studies have shown that 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide can reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity against CA IX, its ability to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy, and its easy synthesis method. However, there are also some limitations to using 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments, such as its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research and development of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, including:
1. Optimization of the pharmacokinetic and pharmacodynamic properties of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide to improve its efficacy and reduce its toxicity.
2. Evaluation of the safety and efficacy of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in clinical trials for the treatment of cancer and other diseases.
3. Development of novel derivatives of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide with improved potency and selectivity against CA IX.
4. Investigation of the potential therapeutic applications of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in hypoxia-related diseases such as stroke and ischemic heart disease.
5. Exploration of the molecular mechanisms underlying the selective inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide.
In conclusion, 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a potent and selective inhibitor of CA IX that has potential therapeutic applications in cancer, hypoxia, and other diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research and development of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide may lead to the discovery of novel therapeutics for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, hypoxia, and other diseases. The compound has been shown to selectively inhibit CA IX, which is overexpressed in many solid tumors and contributes to their growth and metastasis. Inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
3-nitro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-16(18)12-5-3-6-13(11-12)21(19,20)14-7-4-10-15-8-1-2-9-15/h3,5-6,11,14H,1-2,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFURHWIMQRQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.